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molecular formula C14H16O4 B1656352 Ethyl 2-acetyl-4-oxo-4-phenylbutanoate CAS No. 52313-46-9

Ethyl 2-acetyl-4-oxo-4-phenylbutanoate

Cat. No. B1656352
M. Wt: 248.27 g/mol
InChI Key: YZRBASVLKZJUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06569890B2

Procedure details

Sodium metal (60 mmol, 1.4 g) was suspended in 80 mL (milliliter) toluene under nitrogen. Ethyl acetoacetate (88 mmol (millimole), 11.4 g) was added dropwise, and the resulting mixture was stirred until all sodium was consumed. The reaction mixture then was cooled in an ice bath (0-5° C.) and 2-bromoacetophenone (60 mmol, 12 g) in 140 mL toluene was added dropwise. The reaction was stirred overnight with gradual warming to room temperature. Analysis of the reaction mixture by GC and TLC showed that the reaction was complete. The reaction mixture then was washed with 200 mL water, then the organic and aqueous layers were separated. The organic layer was dried over MgSO4 (magnesium sulfate). The toluene was removed from the organic layer under vacuum to provide a yellow oil which was purified by Kugelrohr distillation (b.p. 135-145° C. at 0.35 Torr.).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].Br[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14]>C1(C)C=CC=CC=1>[CH2:9]([O:8][C:2](=[O:7])[CH:3]([CH2:12][C:13](=[O:14])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:4](=[O:5])[CH3:6])[CH3:10] |^1:0|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
140 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
was added dropwise
WASH
Type
WASH
Details
The reaction mixture then was washed with 200 mL water
CUSTOM
Type
CUSTOM
Details
the organic and aqueous layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4 (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
The toluene was removed from the organic layer under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was purified by Kugelrohr distillation (b.p. 135-145° C. at 0.35 Torr.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)OC(C(C(C)=O)CC(C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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